3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate
Description
Properties
IUPAC Name |
acetic acid;3-benzyl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVHVOHLPZDJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(2-iodophenyl)-3-aryltriaz-1-enes as starting materials. These compounds undergo a Pd(0)-catalyzed carbonylative annulation reaction in the presence of carbon monoxide to yield 3-arylbenzo[d][1,2,3]triazin-4(3H)-ones . The reaction is carried out under mild conditions, typically at room temperature, and provides high selectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,2,3]triazin-4(3H)-one oxides, while reduction can produce benzo[d][1,2,3]triazin-4(3H)-one derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazinones, including 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate, exhibit promising antimicrobial properties. A study demonstrated that certain synthesized triazinones showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 µg/ml to 250 µg/ml depending on the compound structure and substituents .
Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways. For instance, the presence of specific functional groups in the triazinone structure can enhance binding affinity to bacterial enzymes or receptors, leading to increased efficacy .
Synthetic Applications
Diverse Synthetic Pathways
The versatility of this compound in synthetic chemistry is notable. It has been utilized in metal-catalyzed reactions to produce a variety of derivatives through C–H activation processes. For example, using a Cp*Rh(III) catalyst allows for selective C–H alkylation when combined with carbonyl sulfoxonium ylides .
Table 1: Summary of Synthetic Reactions Involving Triazinones
| Reaction Type | Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| C–H Alkylation | Cp*Rh(III) | Alkylated Triazinones | High |
| Alkenylation | Cp*Ir(III) | Alkenylated Triazinones | Moderate |
| Hydrazone Formation | Cu Catalyst | Hydrazone Products | Variable |
Case Studies
Case Study 1: Antibacterial Evaluation
In a recent study, a series of triazinone derivatives were synthesized and evaluated for their antibacterial activity. The results showed that modifications at the benzyl position significantly influenced the antimicrobial potency. Compounds with electron-donating groups exhibited lower MIC values compared to those with electron-withdrawing groups .
Case Study 2: Synthesis of Functionalized Triazinones
Another investigation focused on the synthesis of functionalized triazinones through a one-pot reaction involving various substrates. This method demonstrated high efficiency and selectivity for producing diverse triazinone derivatives suitable for further biological evaluation .
Mechanism of Action
The mechanism of action of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
Biological Activity
3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
The synthesis of this compound typically involves the heterocyclization of appropriate precursors under basic conditions. Recent methodologies have improved yield and efficiency in producing benzotriazine derivatives, which are crucial for exploring their biological activities .
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the activity of various triazine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, suggesting potent antibacterial effects .
Anticancer Potential
Several studies have explored the anticancer potential of benzotriazine derivatives. For example, a derivative similar to this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (10-20 µM) . These findings suggest that the compound may interfere with cell proliferation and induce apoptosis.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways associated with cell growth and survival. Molecular modeling studies suggest that these compounds can interact with DNA or RNA polymerases, potentially disrupting nucleic acid synthesis .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of a series of triazine derivatives including this compound. The results indicated that these compounds could inhibit the growth of pathogenic bacteria effectively. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl moiety significantly influenced antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 16 | Staphylococcus aureus |
| B | 32 | Escherichia coli |
| C | 8 | Pseudomonas aeruginosa |
Study on Anticancer Effects
Another case study focused on the anticancer properties of benzotriazine derivatives. The study reported that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
| A549 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
